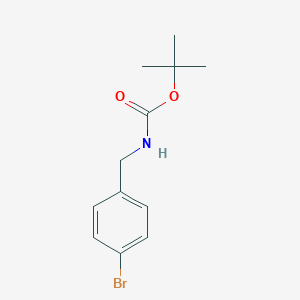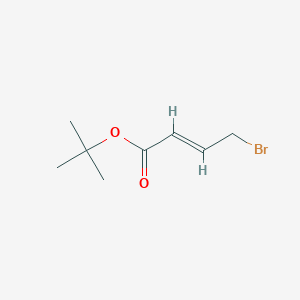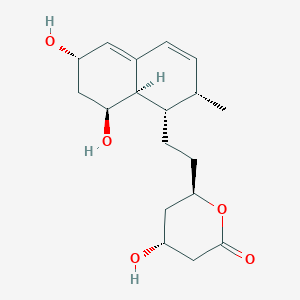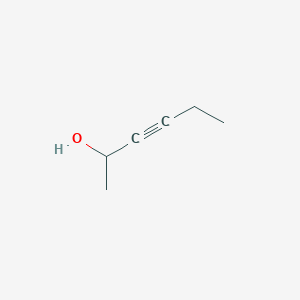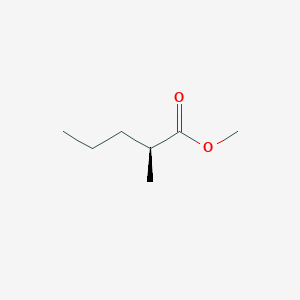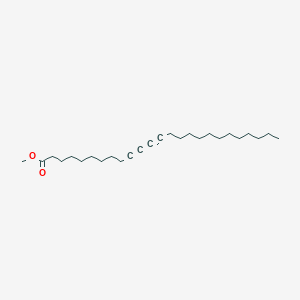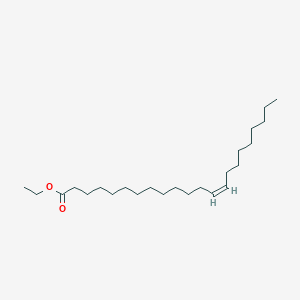
Ethyl erucate
Vue d'ensemble
Description
Ethyl erucate is a liquid fatty acid ester . It is also known as cis-13-Docosenoic acid ethyl ester . It has various applications in cosmetics, lubricants, and bioplastics .
Synthesis Analysis
The synthesis of esters like Ethyl erucate can be achieved by the alkoxycarbonylation of unsaturated substrates of plant origin . This process involves the use of palladium catalysts . High yields of linear products and selectivities for them under mild conditions have been provided mostly by using homogeneous palladium–diphosphine catalysts .Molecular Structure Analysis
The empirical formula of Ethyl erucate is C24H46O2 . Its molecular weight is 366.62 . The SMILES string representation of its structure is CCCCCCCC\C=C/CCCCCCCCCCCC(=O)OCC .Physical And Chemical Properties Analysis
Ethyl erucate is a liquid . It is stored under inert gas . It is air sensitive . Its boiling point is 233 °C/8.5 mmHg . It has a specific gravity of 0.87 (20/20) and a refractive index of 1.45 .Applications De Recherche Scientifique
Pharmaceutical Applications
Ethyl erucate has been studied for its potential pharmacological roles due to its properties as a monounsaturated omega-9 fatty acid . It has shown promise in preclinical studies for:
- Ameliorating Myocardial Lipidosis : Reducing fat accumulation in the heart muscle, which is significant for heart health .
- Treating Hepatic Steatosis : Addressing fat accumulation in the liver, a condition that can lead to liver diseases .
- Improving Cognitive Function : Enhancing memory and potentially benefiting conditions like Huntington’s disease .
- Anti-inflammatory and Antioxidant Properties : Offering benefits in reducing inflammation and protecting against oxidative stress .
Industrial Applications
Due to its hydrophobicity and lubricating properties, Ethyl erucate is utilized in the production of fine chemicals . Its applications include:
Nutritional Supplements
Ethyl erucate is used as a nutritional supplement for specific medical conditions such as:
Agricultural Biotechnology
Metabolic engineering in oilseed crops aims to increase the levels of erucic acid for:
- Crop Enhancement : Improving crop properties for better industrial use .
- Wax Ester Production : Generating wax esters in seed oil for various applications .
Medical Research
Ethyl erucate is part of ongoing research in medical science for:
Safety and Hazards
Mécanisme D'action
Ethyl erucate, also known as erucic acid ethyl ester, is a chemical compound with the molecular formula C24H46O2 . It is a pale yellow oily liquid that is insoluble in water but soluble in ethanol . This compound is derived from the esterification of erucic acid and ethanol .
Mode of Action
It is known that it is a product of the esterification of erucic acid and ethanol . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that it is a product of the esterification of erucic acid and ethanol . The downstream effects of this process on various biochemical pathways require further investigation.
Action Environment
It is recommended to store ethyl erucate in a cool and dark place, under inert gas, and away from heat sources . This suggests that temperature, light, and oxygen levels may affect the stability of this compound.
Propriétés
IUPAC Name |
ethyl (Z)-docos-13-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQLUSOXHIVKL-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317743 | |
| Record name | Ethyl erucate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl erucate | |
CAS RN |
37910-77-3 | |
| Record name | Ethyl erucate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37910-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl erucate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl erucate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (Z)-docos-13-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ERUCATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5A8YB1V2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of dietary ethyl erucate on lipid profiles?
A: Studies on rats fed an erucic acid-enriched diet, specifically containing 10% ethyl erucate, revealed significant changes in myocardial lipid profiles []. While phospholipid composition remained relatively stable, likely due to their crucial role in cell and mitochondrial membranes, there was a marked increase in free fatty acids and triglycerides []. Additionally, the fatty acid composition within triglycerides, free fatty acids, and diglycerides showed notable alterations compared to rats on a standard diet [].
Q2: Can ethyl erucate be synthesized in a laboratory setting?
A: Yes, ethyl erucate can be synthesized through a microscale reaction of erucic acid with ethanol using concentrated sulfuric acid as a catalyst []. This method offers a rapid and convenient approach for synthesizing unsaturated fatty acids in a laboratory environment []. Following synthesis, ethyl erucate can be effectively isolated and purified using column chromatography [].
Q3: How can ethyl erucate be used in the production of long-chain monomers and polymers?
A: Ethyl erucate serves as a valuable precursor for synthesizing long-chain dicarboxylic acid monomers like diethyl 1,23-tricosanedioate through isomerizing alkoxycarbonylation []. These monomers can then be used to create polyesters with desirable thermal properties []. For example, polyesters derived from 1,23-tricosanedioic acid and shorter-chain diols exhibit high melting points due to the presence of crystallizable long-chain methylene segments originating from the ethyl erucate-derived dicarboxylic acid component [].
Q4: What is the role of ethyl erucate in the synthesis of nervonic acid?
A: Ethyl erucate is a significant component of Acer truncatum Bunge seed oil, which serves as a source for nervonic acid production []. After converting the seed oil into fatty acid ethyl esters, a combination of molecular distillation and urea-inclusion methods is employed to separate and purify nervonic acid ethyl ester [].
Q5: Can ethyl erucate be utilized in drug delivery systems?
A: Yes, ethyl erucate, specifically sucrose ethyl erucate, shows promise in pharmaceutical applications, particularly in the development of thermosensitive hydrogels for controlled drug release []. It acts as a component of the oil phase in a water-in-oil nanodispersion system, encapsulating hydrophilic medications []. This approach offers improved drug stability and bioavailability [].
Q6: What are the potential applications of epoxidized ethyl erucate?
A: Epoxidation of ethyl erucate, achieved using aqueous hydrogen peroxide with a molybdenum oxide–tributyltin chloride on charcoal catalyst, yields epoxidized ethyl erucate []. This compound can be further utilized in various industrial applications, including plasticizers, stabilizers, and intermediates in the production of polymers and other chemicals.
Q7: Are there any known negative impacts of erucic acid on animal development?
A: Research indicates that diets rich in erucic acid, particularly those containing high levels of ethyl erucate, can negatively impact growth in rats []. Studies comparing different rapeseed oil varieties, with varying erucic acid content, showed an inverse correlation between erucic acid levels and weight gain in rats, suggesting that erucic acid is responsible for the growth-retarding effect observed [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



